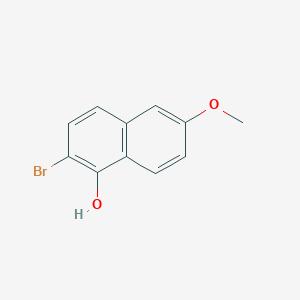
2-Bromo-6-methoxynaphthalen-1-ol
Katalognummer B8721017
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: MCLWXXAFCQSEPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07163954B2
Procedure details


A mixture of 6-methoxy-2-bromonaphthol (20.1 g, 66.6 mmol) and cesium carbonate (43.2 g, 133 mmol) in acetone (200 mL) was stirred at ambient temperature for one hour. Ethyl bromoacetate (8.8 mL, 80 mmol) was then added. The reaction mixture was stirred for 23 hours at ambient temperature. The insoluble material was then filtered off, and the acetone filtrate was solvent evaporated. It was then partitioned in water and ethyl acetate. The organic phase was washed with water and brine. It was then dried with anhydrous magnesium sulfate, filtered and solvent evaporated. The resulting residue was stirred in hexane for 10 minutes, filtered and rinsed with hexane. It was then dried at 64° C. in vacuo for 25 hours to yield (1,6-dibromo-naphthalen-2-yloxy)-acetic acid ethyl ester as a light yellow solid (19.5 g, 75.6%): MP: 104–6° C.; mass spectrum (+EI, M+) m/z 388. 1H NMR (500 MHz, DMSO-d6): δ8.24 (d, 1H, J=1.99 Hz), 8.03 (d, 1H, J=9.01 Hz), 7.95 (d, 1H, J=9.01 Hz), 7.75 (dd, 1H, J=9.09 Hz and 2.07 Hz), 7.47 (d, 1H,J=9.17 Hz), 5.07 (s, 2H), 4.17 (q, 2H, J=7.07 Hz), 1.21 ppm (t, 3H, J=7.07 Hz). Elemental Analysis for C14H12Br2O3: Calcd: C, 43.33; H, 3.12; N, 0.00; Found: C, 43.40; H, 3.10; N, 0.00.

Name
cesium carbonate
Quantity
43.2 g
Type
reactant
Reaction Step One



Yield
75.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](O)=[C:8]([Br:14])[CH:7]=[CH:6]2.[C:15](=[O:18])([O-])[O-:16].[Cs+].[Cs+].[Br:21]CC(OCC)=O.C[C:29]([CH3:31])=O>>[CH2:29]([O:16][C:15](=[O:18])[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:14])[CH:9]=2)[C:4]=1[Br:21])[CH3:31] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=CC(=C(C2=CC1)O)Br
|
|
Name
|
cesium carbonate
|
|
Quantity
|
43.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
8.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 23 hours at ambient temperature
|
|
Duration
|
23 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble material was then filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was then partitioned in water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It was then dried with anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent evaporated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting residue was stirred in hexane for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was then dried at 64° C. in vacuo for 25 hours
|
|
Duration
|
25 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(COC1=C(C2=CC=C(C=C2C=C1)Br)Br)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.5 g | |
| YIELD: PERCENTYIELD | 75.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
